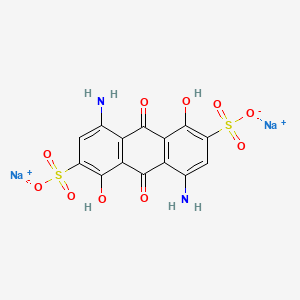
disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate typically involves several steps:
Starting Material: The process begins with 1,5-dihydroxyanthraquinone as the starting material.
Sulfonation: The 1,5-dihydroxyanthraquinone is first sulfonated to introduce sulfonic acid groups.
Nitration: The sulfonated intermediate is then nitrated to introduce nitro groups.
Reduction: Finally, the nitro groups are reduced using sodium sulfide to yield the desired product.
Chemical Reactions Analysis
Disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate undergoes various chemical reactions:
Scientific Research Applications
Disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate has a wide range of applications in scientific research:
Histology and Immunohistochemistry: It is used as a stain to visualize tissues and cells under a microscope.
Fluorescence Microscopy: The compound is used as a fluorescent indicator in various biochemical assays.
Gel Electrophoresis: It is employed to stain DNA, RNA, and proteins in gel electrophoresis, aiding in the visualization of these biomolecules.
Mechanism of Action
The mechanism of action of disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding can alter the optical properties of the compound, making it useful as a stain or indicator . The exact molecular pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate is unique due to its specific structure and properties. Similar compounds include:
1,5-Diamino-4,8-dihydroxyanthraquinone: This compound shares a similar core structure but lacks the sulfonate groups, making it less soluble in water.
Acid Blue 25: Another anthraquinone-based dye, but with different substituents, leading to variations in color and solubility.
These comparisons highlight the unique properties of this compound, particularly its solubility and vibrant color, which make it valuable in various applications.
Properties
Molecular Formula |
C14H8N2Na2O10S2 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate |
InChI |
InChI=1S/C14H10N2O10S2.2Na/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)10-8(14(9)20)4(16)2-6(12(10)18)28(24,25)26;;/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
WSALIDVQXCHFEG-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)[O-])O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


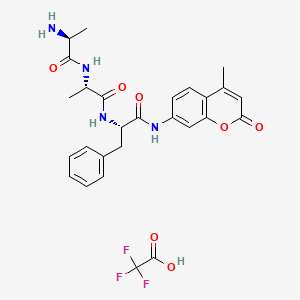
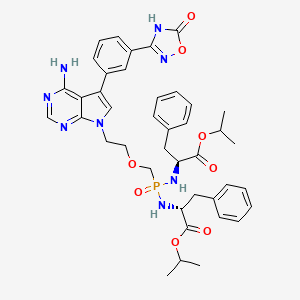

![Quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12364473.png)
![3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)
![10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-](/img/structure/B12364481.png)
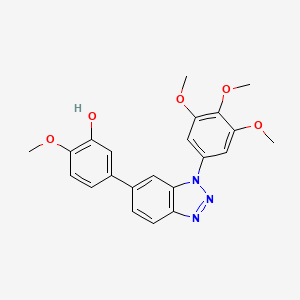

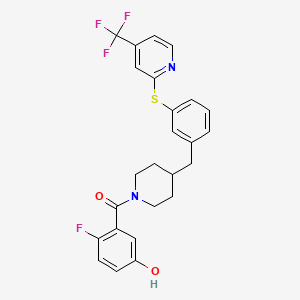
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12364507.png)
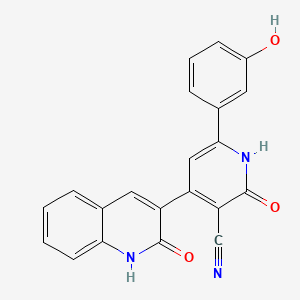


![3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12364552.png)
